Carbamato de clorfenesina

Descripción general

Descripción

Carbamato de clorfenesina: es un relajante muscular de acción central utilizado para tratar el dolor y los espasmos musculares. Es conocido por sus efectos sedantes, ansiolíticos y que inducen mareos . Aunque ya no se utiliza ampliamente en las naciones desarrolladas debido a la disponibilidad de alternativas más seguras, sigue siendo un compuesto importante en el estudio de los relajantes musculares .

Aplicaciones Científicas De Investigación

Química

Estudios sobre relajantes musculares: El carbamato de clorfenesina se utiliza en estudios relacionados con los relajantes musculares y sus efectos sobre el sistema nervioso central.

Biología

Neurofarmacología: Se utiliza para estudiar los efectos de los relajantes musculares sobre las neuronas espinales y otras vías neuronales.

Medicina

Manejo del dolor: Históricamente, se ha utilizado para controlar el dolor y los espasmos musculares.

Industria

Mecanismo De Acción

Mecanismo

Sistema nervioso central: El carbamato de clorfenesina actúa en el sistema nervioso central en lugar de directamente sobre el músculo esquelético.

Bloqueo de los impulsos nerviosos: Bloquea los impulsos nerviosos o las sensaciones de dolor que se envían al cerebro.

Objetivos y vías moleculares

Neuronas espinales: Afecta a las neuronas espinales, lo que lleva a la relajación muscular.

Sedación y ansiolisis: El compuesto también induce sedación y ansiolisis a través de sus efectos sobre el sistema nervioso central.

Análisis Bioquímico

Biochemical Properties

Chlorphenesin carbamate plays a role in biochemical reactions primarily through its interaction with the central nervous system. It is known to interact with spinal neurons, causing hyperpolarization and depression of spontaneous activities in primary afferent terminals and motoneurons . This interaction is crucial for its muscle relaxant properties. Additionally, chlorphenesin carbamate has been shown to have antinociceptive effects, which are likely mediated through its action on spinal neurons .

Cellular Effects

Chlorphenesin carbamate affects various types of cells and cellular processes. It acts on the central nervous system rather than directly on skeletal muscle . This compound blocks nerve impulses or pain sensations that are sent to the brain, leading to muscle relaxation . The cellular effects include sedation, anxiolysis, and dizziness, which are central effects of chlorphenesin carbamate . These effects are indicative of its influence on cell signaling pathways and gene expression related to neurotransmission and muscle contraction.

Molecular Mechanism

The molecular mechanism of chlorphenesin carbamate involves its action on the central nervous system. It is known to cause hyperpolarization of spinal neurons, which leads to the depression of spontaneous activities in primary afferent terminals and motoneurons . This hyperpolarization is likely due to the binding interactions of chlorphenesin carbamate with specific receptors or ion channels on the neurons. The exact molecular targets and pathways are not well-defined, but its effects are measured mainly by subjective responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chlorphenesin carbamate change over time. It has been observed to cause marked hyperpolarizations and depress spontaneous activities in spinal neurons . The stability and degradation of chlorphenesin carbamate in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that it remains effective in depressing neuronal activities over time, indicating its stability in vitro .

Dosage Effects in Animal Models

The effects of chlorphenesin carbamate vary with different dosages in animal models. At therapeutic doses, it effectively relaxes muscles and reduces pain sensations . At higher doses, it can cause adverse effects such as sedation, dizziness, and potential toxicity . The threshold effects observed in animal studies indicate that careful dosage management is essential to avoid toxic effects while achieving the desired muscle relaxant properties.

Metabolic Pathways

Chlorphenesin carbamate is metabolized primarily in the liver. It undergoes hepatic metabolism, and a significant portion of the dose is excreted as glucuronide metabolites . The metabolic pathways involve the interaction of chlorphenesin carbamate with liver enzymes, which facilitate its breakdown and excretion. This metabolism is crucial for its clearance from the body and the regulation of its pharmacological effects.

Transport and Distribution

Chlorphenesin carbamate is rapidly and completely absorbed when administered . It is distributed within the central nervous system, where it exerts its muscle relaxant effects. . The distribution within cells and tissues is facilitated by its interaction with specific transporters or binding proteins.

Subcellular Localization

The subcellular localization of chlorphenesin carbamate is primarily within the central nervous system. It targets spinal neurons, where it causes hyperpolarization and depresses neuronal activities . The exact subcellular compartments or organelles involved in its localization are not well-defined, but its effects on neuronal function suggest that it may interact with ion channels or receptors on the neuronal membrane.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Calentamiento de clorfenesina: La preparación implica calentar clorfenesina y hacerla reaccionar con carbonato de dietilo bajo la acción de un catalizador de intercambio de éster menos activo.

Adición de disolventes: Después de la reacción inicial, se añaden butanol terciario y dimetilformamida como disolventes mixtos.

Reacción con agua amoniacal: La mezcla se hace reaccionar entonces con agua amoniacal para preparar el compuesto objetivo.

Métodos de producción industrial

Uso de reactivo amónico y álcali: Otro método implica mezclar un compuesto con reactivo amónico y álcali en un disolvente orgánico en presencia de agua a temperaturas entre 0-40°C.

Evitar el agua amoniacal fuerte: Este método evita el uso de agua amoniacal fuerte y picante, mejorando la seguridad de la producción y la protección del medio ambiente.

Análisis de las reacciones químicas

Tipos de reacciones

Oxidación y reducción:

Sustitución: También puede participar en reacciones de sustitución, particularmente involucrando al grupo carbamato.

Reactivos y condiciones comunes

Agentes oxidantes: Los agentes oxidantes comunes pueden incluir peróxido de hidrógeno y permanganato de potasio.

Agentes reductores: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Productos principales

Productos de oxidación: La oxidación puede conducir a la formación de fenoles clorados y otros derivados.

Productos de reducción: La reducción puede producir alcoholes y aminas más simples.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation and Reduction:

Substitution: It can also participate in substitution reactions, particularly involving the carbamate group.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents may include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride may be used.

Major Products

Oxidation Products: Oxidation may lead to the formation of chlorinated phenols and other derivatives.

Reduction Products: Reduction may yield simpler alcohols and amines.

Comparación Con Compuestos Similares

Compuestos similares

Metocarbamol: Otro relajante muscular de acción central con usos similares pero diferentes propiedades farmacocinéticas.

Carbamato de mefenesina: Un compuesto relacionado con una duración de efecto más corta en comparación con el carbamato de clorfenesina.

Singularidad

Duración de efecto más larga: El this compound tiene una duración de efecto más larga en comparación con el carbamato de mefenesina.

Volumen de distribución más grande: Se distribuye en un volumen relativo significativamente más grande en comparación con el metocarbamol.

Propiedades

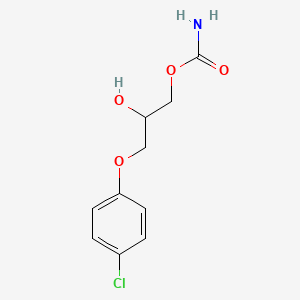

IUPAC Name |

[3-(4-chlorophenoxy)-2-hydroxypropyl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4/c11-7-1-3-9(4-2-7)15-5-8(13)6-16-10(12)14/h1-4,8,13H,5-6H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPLBLUECSEIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(COC(=O)N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022803 | |

| Record name | Chlorphenesin carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

READILY SOL IN 95% ETHANOL, ACETONE, ETHYL ACETATE; FAIRLY READILY SOL IN DIOXANE; ALMOST INSOL IN COLD WATER, BENZENE, CYCLOHEXANE, SLIGHTLY SOL IN CHLOROFORM, FREELY SOL IN ALCOHOL | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

MUSCLE RELAXANTS CAUSE SKELETAL MUSCULAR RELAXATION, WITHOUT LOSS OF CONSCIOUSNESS, AS RESULT OF SELECTIVE ACTION UPON CNS. ... PROMINENT EFFECT OF MUSCLE RELAXANTS IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. ... MECHANISM OF ACTION...REMAIN TO BE ELUCIDATED. /MUSCLE RELAXANTS/ | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM BENZENE + TOLUENE, WHITE TO OFF-WHITE POWDER | |

CAS No. |

886-74-8, 126632-50-6 | |

| Record name | Chlorphenesin carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphenesin carbamate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphenesin carbamate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126632506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphenesin carbamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14656 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorphenesin carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenoxy)-2-hydroxypropyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57U5YI11WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPHENESIN CARBAMATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQC4WI89YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

89-91 °C | |

| Record name | CHLORPHENESIN CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Chlorphenesin Carbamate?

A1: Chlorphenesin Carbamate is a centrally acting skeletal muscle relaxant. While its precise mechanism of action remains unclear, research suggests it primarily depresses internuncial spinal neurons, thereby reducing multisynaptic spinal reflexes [, , , ]. This, in turn, leads to a reduction in muscle spasm and potentially contributes to its analgesic effects.

Q2: Does Chlorphenesin Carbamate directly affect the neuromuscular junction?

A2: At therapeutically relevant doses, Chlorphenesin Carbamate does not appear to significantly affect the neuromuscular junction. Studies show that high doses are needed to influence muscle fiber single twitch or refractory period []. This suggests its muscle relaxant effects are primarily mediated centrally rather than peripherally.

Q3: How does the action of Chlorphenesin Carbamate differ from Mephenesin?

A3: While both Chlorphenesin Carbamate and Mephenesin are centrally acting muscle relaxants, their actions differ in duration and specific effects. Chlorphenesin Carbamate exhibits a longer duration of action compared to Mephenesin [, ]. Additionally, Mephenesin has been shown to suppress dorsal root reflexes and primary afferent terminal excitability, whereas Chlorphenesin Carbamate does not seem to affect these parameters [].

Q4: What is the molecular formula and weight of Chlorphenesin Carbamate?

A4: The molecular formula for Chlorphenesin Carbamate is C10H12ClNO4. Its molecular weight is 245.66 g/mol.

Q5: How does Chlorphenesin Carbamate's stability vary under different conditions?

A5: Studies suggest that Chlorphenesin Carbamate exhibits stability at high temperatures but is susceptible to degradation in humid environments []. This highlights the need for appropriate packaging, such as moisture-resistant aluminum plastic bags, to maintain drug stability during storage.

Q6: Are there different formulations of Chlorphenesin Carbamate available?

A6: Beyond conventional tablets, research has explored the development of sustained-release formulations of Chlorphenesin Carbamate, such as sustained-release granules []. These alternative formulations aim to provide prolonged drug release and potentially improve patient compliance by reducing dosing frequency.

Q7: How is Chlorphenesin Carbamate absorbed and metabolized in the body?

A7: Following oral administration, Chlorphenesin Carbamate is rapidly absorbed from the gastrointestinal tract []. It undergoes extensive metabolism, primarily in the liver, with glucuronidation being the major metabolic pathway in both rats and humans [, ].

Q8: What is the primary route of elimination for Chlorphenesin Carbamate?

A8: The majority of an orally administered dose of Chlorphenesin Carbamate is excreted in the urine, primarily as the glucuronide conjugate [, ]. This suggests that renal function is an important factor in the elimination of Chlorphenesin Carbamate and its metabolites from the body.

Q9: Does enterohepatic circulation play a role in the pharmacokinetics of Chlorphenesin Carbamate?

A9: Yes, research indicates that enterohepatic circulation influences the metabolism of Chlorphenesin Carbamate [, ]. Further investigation into the metabolic fate of biliary Chlorphenesin Carbamate glucuronide is crucial to fully understanding the impact of enterohepatic circulation on its pharmacokinetic profile.

Q10: Does tolerance develop with repeated administration of Chlorphenesin Carbamate?

A10: Studies in animals have shown that tolerance to Chlorphenesin Carbamate can develop with repeated administration [, ]. This tolerance appears to be primarily due to the induction of drug-metabolizing enzymes in the liver, leading to increased clearance of the drug.

Q11: Has Chlorphenesin Carbamate been investigated in the context of neuropathic pain?

A11: Yes, research suggests that Chlorphenesin Carbamate might possess antinociceptive properties, particularly in models of inflammatory pain like adjuvant-induced arthritis in rats []. The drug was shown to depress the activity of nociceptive neurons in the thalamus, which relays pain signals to the brain. Further research is needed to explore its potential in managing neuropathic pain.

Q12: What analytical techniques are commonly employed for the quantification of Chlorphenesin Carbamate?

A12: Several analytical methods have been developed for the analysis of Chlorphenesin Carbamate. Gas chromatography (GC) [] and high-performance liquid chromatography (HPLC) [, ] are widely used techniques, often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. These methods allow for accurate quantification of the drug in various matrices, including serum, tablets, and urine.

Q13: Can Chlorphenesin Carbamate be distinguished from other sources of 4-Chlorophenoxyacetic acid (4-CPA) in urine analysis?

A13: While 4-CPA is a common metabolite of Chlorphenesin Carbamate, it can also originate from other sources like meclofenoxate []. Distinguishing between these sources necessitates analyzing additional specific urinary metabolites of Chlorphenesin Carbamate, such as chlorphenesin glucuronide, chlorphenesin sulfate, and 3-(4-chlorophenoxy)-2-hydroxypropanoic acid [].

Q14: Are there specific qualitative tests available for the identification of Chlorphenesin Carbamate?

A14: Yes, qualitative tests have been developed to confirm the identity of Chlorphenesin Carbamate. These tests often involve specific chemical reactions that generate characteristic color changes or precipitates, allowing for a rapid and presumptive identification of the drug [].

Q15: Has Chlorphenesin Carbamate been assessed for its potential to induce physical dependence?

A15: Studies in beagle dogs have shown that Chlorphenesin Carbamate, unlike phenobarbital, does not induce signs of tolerance or physical dependence even after prolonged administration []. This suggests a relatively low risk of dependence liability associated with Chlorphenesin Carbamate compared to certain other centrally acting drugs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.